N-(3,4-dimethoxyphenyl)-4-hydroxy-3-quinolinecarboxamide -

N-(3,4-dimethoxyphenyl)-4-hydroxy-3-quinolinecarboxamide

Catalog Number: EVT-3781044
CAS Number:
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium]

  • Compound Description: This complex compound, characterized by X-ray crystallography, incorporates a 3,4-dimethoxyphenyl moiety within a larger polycyclic structure.

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: Synthesized via a Michael addition using an ionic organic catalyst, this compound exhibits potential bioactivity. It features a 3,4-dimethoxyphenyl group linked to a propanone chain.

1-(4-Amino­phenyl)-3-(3,4-di­methoxy­phenyl)­prop-2-en-1-one

  • Compound Description: This molecule, with a confirmed s-cis configuration, features a 3,4-dimethoxyphenyl group linked to a propenone chain. Intermolecular hydrogen bonding influences its crystal packing.

2-(3,4-Dimethoxyphenyl)benzazoles and 2-(3,4- dimethoxyphenyl)-imidazopyridines

  • Compound Description: This series of compounds, bearing the 2-(3,4-dimethoxyphenyl)benzazole or the 2-(3,4- dimethoxyphenyl)-imidazopyridine core, was synthesized and evaluated for their anticancer and antimicrobial activities. Notably, compound 12, featuring two chlorine atoms on the benzimidazole moiety, displayed potent cytotoxicity against A549 cells.

4-(3,4-dimethoxyphenyl)-6-hydroxy-2- methylpyrimidine-5-carbonitrile (DMPHMPC)

  • Compound Description: This pyrimidine derivative was investigated for its interaction with tryptophan, revealing a static quenching mechanism and hydrophobic interactions playing a significant role in the binding.

1-(3,4-dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8- trimethoxynaphthalene (TA-7552)

  • Compound Description: TA-7552 is a hypocholesterolemic agent with limited water solubility. Micronization with D-mannitol significantly enhanced its oral bioavailability and pharmacological effect in animal studies.

S-8921 glucuronide (S-8921G)

  • Compound Description: This glucuronide metabolite of S-8921, a novel apical sodium-dependent bile acid transporter (ASBT/SLC10A2) inhibitor, demonstrates significantly enhanced potency compared to its parent compound. S-8921G exhibits a 6000-fold greater inhibitory effect on human ASBT.

Methyl 1-(3,4-Dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate (S-8921)

  • Compound Description: S-8921, an ASBT/SLC10A2 inhibitor, undergoes glucuronidation to form S-8921G, a significantly more potent metabolite. This metabolic conversion, primarily mediated by UDP glucuronosyltransferase-1 isoforms, is crucial for S-8921's hypocholesterolemic effect.

4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1) and 4-{[(1E)-(2-hydroxy-5-methoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (2)

  • Compound Description: These two Schiff base ligands, characterized by X-ray crystallography and spectroscopic techniques, contain the 3,4-dimethoxyphenyl or a related 2-hydroxy-5-methoxyphenyl group within their structures. Compound 2 displays tautomeric equilibria in solution.

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

  • Compound Description: This compound, part of a 1:19 co-crystal with another dimethoxyphenyl derivative, exhibits a buckled fused-ring system and participates in hydrogen bonding networks within the crystal lattice.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: Synthesized via a one-pot reductive cyclization, this benzimidazole derivative incorporates a 3,4-dimethoxyphenyl group linked to the core heterocycle.

2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile (AHDMPPC)

  • Compound Description: AHDMPPC, a pyrimidine derivative, was studied for its interaction with human serum albumin (HSA), revealing exothermic binding characterized by negative enthalpy and positive entropy changes.

5-Hydroxy-2-(4'-hydroxy-3',5'-dimethoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one

  • Compound Description: This benzopyranone derivative, also known as combretol, was isolated from Combretum quadrangulare alongside two other flavonoids.

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

  • Compound Description: This compound, characterized by X-ray crystallography, reveals a planar isoindole ring system and a twisted 3,4-dimethoxyphenyl group. Intra- and intermolecular hydrogen bonding play a crucial role in stabilizing its molecular conformation and crystal packing.

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine

  • Compound Description: Synthesized via a Dimroth rearrangement, this compound acts as a potent inhibitor of CLK1 and DYRK1A kinases. Its crystal structure provides insights into its biological mechanism of action.
  • Compound Description: This racemic compound, characterized by its antitumor activity, features a 3,4-dimethoxyphenyl group attached to a tricyclic pyranobenzopyranone core.

4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones

  • Compound Description: This novel series of compounds showed selective inhibition of cAMP-specific phosphodiesterase (PDE4), with the cis-hexahydrophthalazinone derivatives exhibiting particularly potent activity. The 3,4-dimethoxyphenyl group contributes to their interaction with the PDE4 binding site.

N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides

  • Compound Description: These compounds are central to a novel one-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones, achieved through a unique recyclization reaction in the presence of primary amines under acidic conditions.

2-(3,4-dimethoxyphenyl)-1-n-propyl or (4-chlorobenzyl)-5 and (6)-1H-benzimidazolecarbonitriles

  • Compound Description: This study focused on separating and identifying a mixture of these benzimidazolecarbonitriles, employing NMR and HRMS techniques to distinguish the regioisomers.

2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one

  • Compound Description: This compound, with its crystal structure determined by X-ray diffraction, features a 3,4-dimethoxyphenyl group slightly twisted from the plane of the chromenone core.

Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (10) and Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (19)

  • Compound Description: These sulfonamide derivatives, containing the 3,4-dimethoxyphenyl group, demonstrated potent in vitro anticancer activity and exhibited significant VEGFR-2 inhibitory activity, surpassing the potency of the reference drug dasatinib.

6-(3,4-Dimethoxyphenyl)-5-hydroxy-5,6-dihydrobenzo[c]-[2,7]naphthyridin-4(3H)-one (Perloline)

  • Compound Description: Perloline, a natural alkaloid, was synthesized via a multistep approach involving a benzyne intermediate. This synthesis highlights the challenges in constructing complex natural products containing the 3,4-dimethoxyphenyl moiety. [, ]
  • Compound Description: These compounds, including triazole and thiadiazole derivatives, were synthesized and evaluated for their anti-inflammatory activity. They share a common 3,4-dimethoxyphenyl substituent and differ in their heterocyclic cores and substituents.

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: This compound, crystallized both individually and as a co-crystal with a related benzoquinoline derivative, features a 3,4-dimethoxyphenyl group. Its crystal structures reveal a folded conformation and the formation of hydrogen-bonded chains. [, ]

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits two independent molecules in its asymmetric unit. Its conformation is stabilized by intramolecular hydrogen bonding, and its crystal packing involves C—H⋯π and π–π interactions. []

N-Hexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)propanamide

  • Compound Description: This hydrosinapic acid derivative, designed for enhanced lipophilicity, displays shorter bond lengths in its linear chains compared to average values. Its crystal structure reveals a two-dimensional hydrogen-bonding network. []

2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile

  • Compound Description: This nicotinonitrile derivative, characterized by X-ray crystallography, exhibits specific dihedral angles between its aromatic rings. Its crystal packing involves intermolecular hydrogen bonds, leading to the formation of chains of inversion dimers. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist. This nonpeptide antagonist exhibits nanomolar affinity for V1b receptors and has demonstrated efficacy in various models of elevated corticotropin secretion and anxiety. []

β-(3,4-DIMETHOXYPHENYL)-ETHYLAMINE

  • Compound Description: This compound, found in the urine of individuals with mental disorders, was studied for its metabolic fate in humans. Its deamination rate is twice that of mescaline. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

  • Compound Description: This thiazole derivative, characterized by X-ray crystallography, reveals a significant dihedral angle between the thiazole and benzene rings. Its crystal packing involves N—H⋯N and N—H⋯O hydrogen bonds. []

3-Amino-4-hydroxy-3-cyclobutene-1,2-dione

  • Compound Description: This squaric acid derivative was explored as a replacement for the carboxylate group in neurochemically relevant molecules. Analogues incorporating this moiety exhibited high affinity for excitatory amino acid receptors. []

5-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one

  • Compound Description: This pyrazolidinone derivative, characterized by X-ray crystallography, adopts an envelope conformation stabilized by intramolecular hydrogen bonds. Its crystal packing involves C—H⋯O and N—H⋯O hydrogen bonds. []

N6-(2-Deoxy-d- erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5- N-(2-hydroxy-3-buten-1-yl)-formamidopyrimidine (EB-Fapy-dG)

  • Compound Description: EB-Fapy-dG, a DNA adduct formed from the reaction of a 1,3-butadiene metabolite with guanine, has been identified as a potential substrate for the DNA repair enzyme NEIL1. []

N’-(3-hydroxy-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylcarbamimidic acid derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their anti-tubercular activity, showing promising results. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits weak π–π interactions between its benzene rings. Its crystal structure reveals a two-dimensional network stabilized by O—H⋯O hydrogen bonds. []

(Z)‐3‐(3,4‐Dimethoxy­phen­yl)‐2‐(4‐methoxy­phen­yl)acrylonitrile

  • Compound Description: This acrylonitrile derivative, with Z geometry around its olefinic bond, serves as a building block for synthesizing bioactive heterocycles. []
  • Compound Description: DDPH, investigated for its electrophysiological effects, effectively blocks both IK1 and IK currents in guinea pig ventricular myocytes. This compound modulated action potential duration and amplitude, suggesting potential cardiovascular effects. []

6-(3,4-dimethoxypheny1)-4-oxo-3,4-dihydrobenzo-[c][2,7]naphthyridin-6-ium chloride (Perloline Chloride)

  • Compound Description: Perloline chloride, a synthetic form of the natural alkaloid perloline, was synthesized using a photochemical rearrangement and a selective reduction step. []

5-[3-(2,5-dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxylbenzamide

  • Compound Description: This benzamide derivative, with a molecular weight of 630.7, shows potential as a type-II diabetes innovative drug due to its favorable drug-likeness properties. []

Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quino line-3-carboxylate (TAK-603)

  • Compound Description: TAK-603, a potential disease-modifying antirheumatic drug (DMARD), and its metabolites were synthesized and evaluated for their pharmacological properties. Among them, the 4-(4-hydroxy-3-methoxyphenyl) derivative displayed anti-inflammatory effects in an adjuvant arthritic rat model. []

Aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-aminopropoxy]methanes

  • Compound Description: A series of aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-aminopropoxy]methanes and their physiologically acceptable salts were synthesized and studied. The compounds feature a 3,4-dimethoxyphenyl moiety within their structure. []
  • Compound Description: HMMA-Sul and HMMA-Glu are the primary urinary metabolites of 3,4-methylenedioxymethamphetamine (MDMA). Interestingly, there's a significant interspecies difference in their excretion: humans primarily excrete HMMA-Sul, while rats favor HMMA-Glu. [, ]

Properties

Product Name

N-(3,4-dimethoxyphenyl)-4-hydroxy-3-quinolinecarboxamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22)

InChI Key

SIKXWJFYMYNNGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.